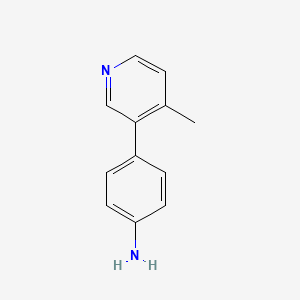
Betamethasone-d10 Dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone-d10 Dipropionate is a synthetic glucocorticoid featuring deuterium atoms, denoted by ‘d10’, which replace ten hydrogen atoms. This compound is a derivative of betamethasone dipropionate, known for its potent anti-inflammatory and immunosuppressive properties. It is widely used in research to study steroid hormone action mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Betamethasone-d10 Dipropionate is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the betamethasone dipropionate molecule. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone-d10 Dipropionate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Betamethasone-d10 Dipropionate is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the mechanisms of steroid hormone action and the effects of deuterium substitution on chemical reactivity.
Biology: Employed in cellular and molecular biology to investigate the role of glucocorticoid receptors and their signaling pathways.
Medicine: Utilized in pharmacological studies to understand the therapeutic effects and metabolic pathways of corticosteroids.
Industry: Applied in the development of new formulations and drug delivery systems for enhanced therapeutic efficacy
Wirkmechanismus
Betamethasone-d10 Dipropionate exerts its effects by binding to specific intracellular glucocorticoid receptors. This binding leads to the modification of gene expression, resulting in the synthesis of anti-inflammatory proteins and the inhibition of inflammatory mediators. The compound controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization to prevent or control inflammation .
Vergleich Mit ähnlichen Verbindungen
Betamethasone Dipropionate: The non-deuterated form, widely used in topical formulations for its anti-inflammatory properties.
Betamethasone Valerate: Another ester of betamethasone, used in dermatological applications.
Beclomethasone Dipropionate: A related corticosteroid used in the treatment of respiratory conditions like asthma.
Uniqueness: Betamethasone-d10 Dipropionate is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties. This makes it a valuable tool in research for studying the effects of isotopic substitution on drug action and metabolism .
Eigenschaften
Molekularformel |
C28H37FO7 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28?/m0/s1/i1D3,2D3,6D2,7D2 |
InChI-Schlüssel |
CIWBQSYVNNPZIQ-PTSUKINQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)C1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


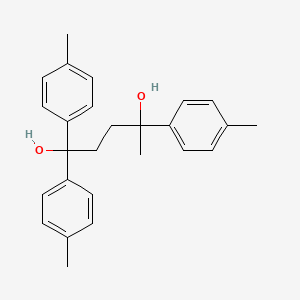

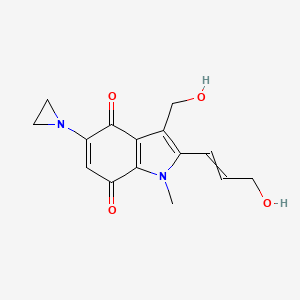
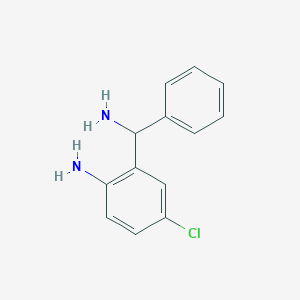
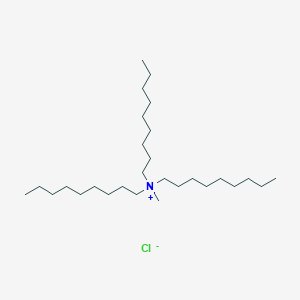

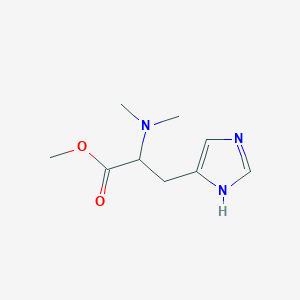
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
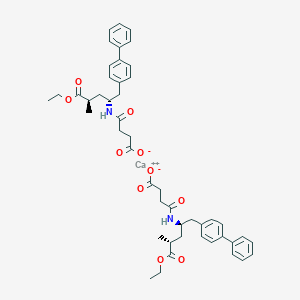
![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
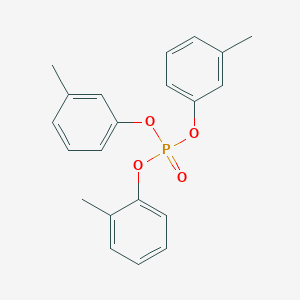
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
